1-Ethyl-3-methylimidazolium tetrachloroaluminate

Descripción general

Descripción

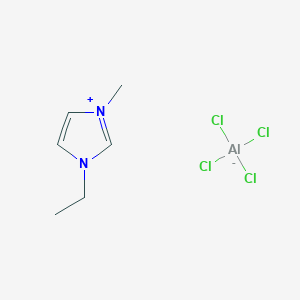

1-Ethyl-3-methylimidazolium tetrachloroaluminate is an ionic liquid composed of the 1-ethyl-3-methylimidazolium cation and the tetrachloroaluminate anion. This compound is known for its unique properties, such as low melting point and high thermal stability, making it a valuable material in various scientific and industrial applications .

Mecanismo De Acción

Target of Action

The primary target of 1-Ethyl-3-methylimidazolium tetrachloroaluminate is the electrochemical deposition of aluminum . This compound, also known as an ionic liquid, is used as an electrolyte with AlCl3 precursor in the electrodeposition process .

Mode of Action

This compound interacts with its target by facilitating the deposition of aluminum . When AlCl3 is added into the ionic liquid, it generates significant well-developed nucleation growth loops and new coupled reduction and oxidation peaks in cyclic voltammograms . These correspond to the aluminum deposition and dissolution, respectively .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrochemical process of aluminum deposition . The active species for aluminum deposition was found to be [Al2Cl7]− . This process is influenced by various factors such as the substrate materials, composition of the mixture (AlCl3-to-IL ratio), operating temperature, deposition current density, substrate pretreatment, stirring, and additives .

Pharmacokinetics

The reduction rate constants were found to be 118 × 10−5 cm s−1 and 337 × 10−4 cm s−1 at 30 °C and 110 °C, respectively .

Result of Action

The result of the action of this compound is the successful deposition of metallic aluminum film on glassy carbon electrodes through constant-potential cathodic reductions . This makes it a promising electrolyte directly used for aluminum deposition .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The ionic liquid exhibits a wide and stable electrochemical window from 3.2 to 2.3 V on a glassy carbon electrode when the temperature is increased from 30 °C to 110 °C . Other factors that can influence its action include the substrate materials, composition of the mixture (AlCl3-to-IL ratio), deposition current density, substrate pretreatment, stirring, and additives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium tetrachloroaluminate can be synthesized by reacting 1-ethyl-3-methylimidazolium chloride with aluminum chloride. The reaction typically takes place under an inert atmosphere to prevent moisture from interfering with the process. The reaction is exothermic and requires careful control of temperature and stoichiometry to ensure the desired product is obtained .

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the same basic reaction but is carried out in larger reactors with automated control systems to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3-methylimidazolium tetrachloroaluminate undergoes various chemical reactions, including:

Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: It can also be reduced under specific conditions, typically involving reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrachloroaluminate anion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.

Major Products Formed:

Oxidation: Products typically include oxidized forms of the imidazolium cation.

Reduction: Reduced forms of the imidazolium cation are common products.

Substitution: The major products depend on the nucleophile used but often include substituted imidazolium compounds.

Aplicaciones Científicas De Investigación

1-Ethyl-3-methylimidazolium tetrachloroaluminate has a wide range of applications in scientific research:

Biology: The compound is explored for its potential in enzyme stabilization and as a medium for biocatalysis.

Medicine: Research is ongoing into its use as a drug delivery vehicle and in the formulation of pharmaceuticals.

Comparación Con Compuestos Similares

- 1-Ethyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium chloride

- 1-Methyl-3-ethylimidazolium chloride

- 1-(2-Methoxyethyl)-3-methylimidazolium chloride

Comparison: 1-Ethyl-3-methylimidazolium tetrachloroaluminate stands out due to its unique combination of low melting point and high thermal stability. Compared to its chloride counterparts, it offers better control over reaction conditions and improved yields in catalytic processes. Its ability to act as both a solvent and a catalyst makes it a versatile compound in various applications .

Actividad Biológica

1-Ethyl-3-methylimidazolium tetrachloroaluminate (EMIM AlCl₄) is an ionic liquid known for its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances. It has garnered attention for potential applications in various fields, including biochemistry and pharmacology, although specific studies on its biological activity remain limited.

- Chemical Formula : C₆H₁₁AlCl₄N₂

- Molecular Weight : Approximately 279.96 g/mol

- Appearance : Pale yellow to brown liquid

Synthesis

The synthesis of EMIM AlCl₄ typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with aluminum chloride under controlled conditions. This process highlights the compound's ionic nature and its potential interactions with biological molecules.

General Insights

Research on the biological activity of EMIM AlCl₄ suggests that it may interact with biological systems, potentially influencing enzyme activity and protein interactions. However, detailed studies are scarce, indicating a need for further investigation into its biocompatibility and therapeutic applications.

Toxicity Studies

A study focusing on the toxicity of methylimidazolium ionic liquids, including EMIM AlCl₄, indicated a lack of comprehensive data regarding its toxicological effects. This gap underscores the necessity for additional research to assess its safety profile in biological contexts .

Case Studies and Research Findings

-

Electrodeposition Applications :

- EMIM AlCl₄ has been utilized as an electrolyte for the electrodeposition of aluminum, demonstrating significant electrochemical properties that could be relevant for biological applications involving metal ions . The electrochemical window of EMIM AlCl₄ was found to be stable between 3.2 to 2.3 V at varying temperatures, which is crucial for controlled deposition processes.

- Catalytic Properties :

-

Potential Biochemical Applications :

- Preliminary findings suggest that EMIM AlCl₄ could influence biochemical reactions due to its ionic nature, which may affect enzyme activities or protein interactions. However, specific experimental data supporting these claims are still limited .

Comparative Analysis with Other Ionic Liquids

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium chloride | C₆H₁₁ClN₂ | Less reactive than EMIM AlCl₄ |

| 1-butyl-3-methylimidazolium tetrafluoroborate | C₁₂H₁₈BF₄N₂ | Known for lower viscosity; used in electrochemical applications |

| 1-butyl-3-methylimidazolium hexafluorophosphate | C₁₂H₁₈F₆N₂P | Commonly used as a solvent; higher stability at elevated temperatures |

Conclusion and Future Directions

The biological activity of this compound remains an emerging area of research with promising implications across various scientific fields. While preliminary studies indicate potential interactions with biological systems, comprehensive investigations are necessary to elucidate its safety, toxicity, and therapeutic potential. Future research should focus on:

- Conducting systematic toxicity assessments.

- Exploring enzyme interaction mechanisms.

- Investigating potential applications in drug delivery systems or as a biocompatible solvent.

Propiedades

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;tetrachloroalumanuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.Al.4ClH/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;;4*1H/q+1;+3;;;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYXEZMYUOVMPT-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11AlCl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80432-05-9 | |

| Record name | 1-Ethyl-3-methylimidazolium tetrachloroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.